molecular formula C11H22ClNS B1431189 4-(Cyclohexylsulfanyl)piperidine hydrochloride CAS No. 1864014-24-3

4-(Cyclohexylsulfanyl)piperidine hydrochloride

Cat. No.: B1431189
CAS No.: 1864014-24-3
M. Wt: 235.82 g/mol
InChI Key: QZXZVHOIVUMSLQ-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfanyl)piperidine hydrochloride is a chemical compound that belongs to the class of sulfanyl piperidines. It is characterized by a cyclohexyl group attached to a piperidine ring through a sulfur atom, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylsulfanyl)piperidine hydrochloride typically involves the reaction of piperidine with cyclohexanethiol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylsulfanyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfones or sulfoxides are common products.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

4-(Cyclohexylsulfanyl)piperidine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to various fields, including:

  • Chemistry: As a building block in organic synthesis.

  • Biology: In the study of enzyme inhibitors and receptor ligands.

  • Medicine: In the development of new therapeutic agents.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclohexylsulfanyl)piperidine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

4-(Cyclohexylsulfanyl)piperidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-(Cyclohexylsulfanyl)pentan-2-one: A ketone derivative with similar structural features.

  • 4-(Cyclohexylsulfanyl)-2-methylaniline: An aniline derivative with a methylene group.

These compounds share the cyclohexylsulfanyl group but differ in their functional groups and applications, making this compound unique in its properties and uses.

Properties

IUPAC Name

4-cyclohexylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXZVHOIVUMSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864014-24-3
Record name Piperidine, 4-(cyclohexylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864014-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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